1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one is a complex organic compound that features a unique combination of indoline, morpholine, and pyridinone moieties
Preparation Methods
The synthesis of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the indoline derivative, followed by the introduction of the oxoethyl group. The morpholinosulfonyl group is then attached to the pyridinone ring through a series of nucleophilic substitution and condensation reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the morpholine moiety.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.
Scientific Research Applications
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The indoline and pyridinone moieties may interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)pyridin-2(1H)-one can be compared with other compounds that have similar structural features:
1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-2(1H)-one: Lacks the morpholinosulfonyl group, which may affect its solubility and biological activity.
3-(morpholinosulfonyl)pyridin-2(1H)-one: Does not have the indoline moiety, which may reduce its potential interactions with biological targets.
1-(2-(indolin-1-yl)-2-oxoethyl)-3-(morpholinosulfonyl)benzene: The benzene ring may alter the compound’s reactivity and properties compared to the pyridinone ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-morpholin-4-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c23-18(22-9-7-15-4-1-2-5-16(15)22)14-20-8-3-6-17(19(20)24)28(25,26)21-10-12-27-13-11-21/h1-6,8H,7,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIHBHYPIDLNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C=CC=C(C3=O)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.